molecular formula C11H8F6O3 B14059274 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14059274
M. Wt: 302.17 g/mol
InChI Key: IFEWAZNSHGLQIP-UHFFFAOYSA-N
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Description

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.

Chemical Reactions Analysis

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

Biological Activity

1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, particularly the presence of two trifluoromethoxy groups. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F6O3, with a molecular weight of approximately 306.20 g/mol. The trifluoromethoxy groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy groups are known to increase binding affinity to various enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with receptor sites, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Chlamydia : Studies have shown that derivatives containing trifluoromethoxy groups display selective activity against Chlamydia species, making them potential candidates for drug development targeting this pathogen .
  • Bacterial Activity : The compound demonstrated moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The presence of electron-withdrawing trifluoromethoxy groups is believed to enhance its ability to inhibit cancer cell proliferation. In vitro assays have indicated cytotoxic effects on various cancer cell lines; however, further studies are needed to elucidate specific mechanisms and efficacy.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds featuring trifluoromethoxy substitutions:

  • Study on Antichlamydial Activity : A study highlighted that compounds similar in structure to this compound exhibited selective antichlamydial activity. The presence of the trifluoromethoxy group was crucial for maintaining this activity .
  • Antibacterial Investigation : Another investigation assessed the antibacterial properties of several trifluoromethyl-substituted compounds, revealing that those with higher lipophilicity showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModeratePreliminary evidenceDual trifluoromethoxy groups
1-(trifluoromethyl)phenylpropan-2-oneLowNone reportedSingle trifluoromethyl group
1-(difluoromethoxy)phenylpropan-2-oneModerateSome evidenceOne difluoromethoxy group

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,3-bis(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O3/c1-6(18)5-7-3-2-4-8(19-10(12,13)14)9(7)20-11(15,16)17/h2-4H,5H2,1H3

InChI Key

IFEWAZNSHGLQIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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